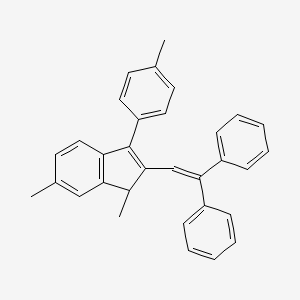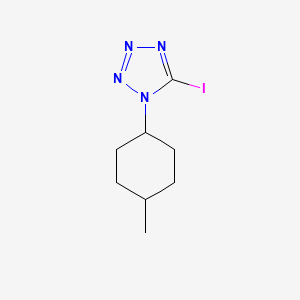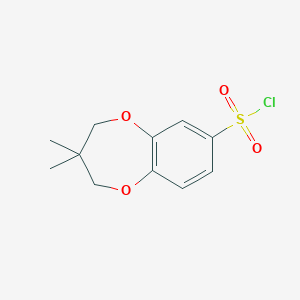![molecular formula C18H30S2Si2 B14192967 {1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) CAS No. 833460-61-0](/img/structure/B14192967.png)
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes a phenylene core with two methylsulfanyl ethene groups and trimethylsilane substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) typically involves multiple steps. One common route includes the following steps:
Formation of the phenylene core: This can be achieved through the coupling of appropriate aromatic precursors.
Introduction of methylsulfanyl groups: This step involves the addition of methylsulfanyl groups to the ethene moieties, often using thiol-based reagents under controlled conditions.
Attachment of trimethylsilane groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting specific functional groups.
Substitution: The trimethylsilane groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Compounds with new functional groups replacing the trimethylsilane groups.
Applications De Recherche Scientifique
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of {1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its interactions with molecular targets and pathways are under investigation, focusing on its potential to modulate biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar structure but lacks the methylsulfanyl groups.
1,4-Dimethylsulfanylbenzene: Similar structure but lacks the trimethylsilane groups.
Uniqueness
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) is unique due to the combination of methylsulfanyl and trimethylsilane groups attached to a phenylene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
833460-61-0 |
|---|---|
Formule moléculaire |
C18H30S2Si2 |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
trimethyl-[1-methylsulfanyl-2-[4-(2-methylsulfanyl-2-trimethylsilylethenyl)phenyl]ethenyl]silane |
InChI |
InChI=1S/C18H30S2Si2/c1-19-17(21(3,4)5)13-15-9-11-16(12-10-15)14-18(20-2)22(6,7)8/h9-14H,1-8H3 |
Clé InChI |
UEGSOGJWMRCGAN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=CC1=CC=C(C=C1)C=C([Si](C)(C)C)SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)


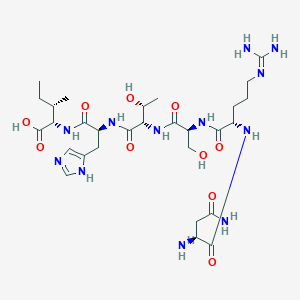

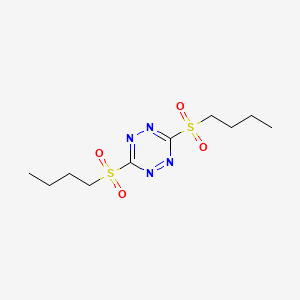


![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)
